2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid
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Overview
Description
2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid is a heterocyclic compound with the molecular formula C12H7N3O4 and a molecular weight of 257.2 g/mol This compound is characterized by its fused pyrimidoquinoline structure, which includes both pyrimidine and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid typically involves the condensation of N-(2-ethoxycarbonylindol-3-yl)-N’,N’-dialkylamidines with ammonia, primary amines, or hydrazines . This reaction yields a series of 4-oxopyrimido[5,4-b]indoles, which can be further converted into various derivatives such as 4-chloro, 4-methoxy, 4-dialkylamino, and 4-mercapto compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of zirconium tetrachloride as a catalyst in a multicomponent tandem reaction involving isatin, 1,3-dimethyl barbituric acid, or 1,3-indanedione, and aliphatic alcohols has been reported to effectively produce fused-ring compounds, including pyrimido[4,5-b]quinoline-2,4-(1H,3H)-diones .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Condensation Reactions: Involving amidines and ammonia or primary amines.
Substitution Reactions: Conversion into derivatives such as 4-chloro, 4-methoxy, 4-dialkylamino, and 4-mercapto compounds.
Common Reagents and Conditions
Common reagents used in these reactions include chloroformic ester, methylamine, hydrazine, and ethylhydrazine . The reactions typically occur under mild conditions, often involving heating and the use of catalysts such as zirconium tetrachloride .
Major Products Formed
The major products formed from these reactions include various substituted pyrimido[4,5-b]quinoline derivatives, which can have different functional groups such as chloro, methoxy, dialkylamino, and mercapto groups .
Scientific Research Applications
2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with nucleic acids . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid:
4-Oxo-3,4-dihydro-1,2,3,4-tetrahydropyrimido[5,4-b]indoles: Synthesized through similar condensation reactions.
Uniqueness
2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid is unique due to its fused pyrimidoquinoline structure, which combines the properties of both pyrimidine and quinoline rings.
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimido[4,5-b]quinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c16-10-8-7(11(17)18)5-3-1-2-4-6(5)13-9(8)14-12(19)15-10/h1-4H,(H,17,18)(H2,13,14,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYSISHGTFQZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)NC(=O)NC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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